4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol
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Overview
Description
2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol is a chemical compound that features a triazole ring, an amino group, and a chlorophenol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of secondary amides and hydrazides using triflic anhydride activation followed by microwave-induced cyclodehydration . Another method includes the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable reaction medium .
Industrial Production Methods
Industrial production of this compound may involve scalable protocols such as the use of metal-free, environmentally benign strategies for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles from isothiocyanates . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like methanol or ethanol and may require heating or microwave irradiation to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function . This inhibition can lead to a decrease in the breakdown of carbohydrates, making it useful in the treatment of diabetes. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: This compound shares the triazole and phenol moieties but has a mercapto group instead of a chlorophenol group.
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a triazole ring with bromophenyl and chlorophenyl groups, differing in the substitution pattern.
Uniqueness
2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenol moiety, in particular, enhances its potential as an antibacterial and anticancer agent, setting it apart from other triazole derivatives .
Properties
CAS No. |
736941-80-3 |
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Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
4-chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C9H9ClN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-3,5-6,13,15H,4H2 |
InChI Key |
DXHHDPYDOJGYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN2C=NN=C2)O |
solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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